LF 1695
Description
LF 1695 (CAS 86187-86-2) is a novel synthetic immunomodulator derived from diosmin, a natural flavonoid glycoside isolated from citrus fruits, hyssop, and rosemary. Diosmin is known to act as an aryl hydrocarbon receptor (AhR) agonist, which plays a role in modulating immune responses and inflammation . This compound, however, is chemically modified to enhance its immunomodulatory properties, making it distinct from its parent compound. While diosmin is primarily studied for its venotonic and anti-inflammatory effects, this compound has been optimized for targeted immune regulation, though its exact mechanism remains under investigation .
Properties
CAS No. |
86187-86-2 |
|---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
[5-amino-2-(4-methylpiperidin-1-yl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O/c1-13-8-10-22(11-9-13)18-7-6-16(21)12-17(18)19(23)14-2-4-15(20)5-3-14/h2-7,12-13H,8-11,21H2,1H3 |
InChI Key |
RTHJIPJVGHYRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Other CAS No. |
86187-86-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-methyl-1-piperidinyl)-5-aminophenyl-(4-chlorophenyl)methanone LF 1695 LF-1695 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LF 1695 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 4-methylpiperidine with appropriate reagents under controlled conditions.
Amination Reaction: The intermediate is then subjected to an amination reaction to introduce the amino group at the desired position on the phenyl ring.
Coupling with Chlorophenyl Group: The final step involves coupling the aminated intermediate with a chlorophenyl group using a suitable coupling reagent, such as a palladium catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
LF 1695 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
LF 1695 has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of LF 1695 involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
a. Lew 10 (CAS 123580-53-0)
- Structural Similarity: Both LF 1695 and Lew 10 are synthetic analogues of diosmin. They share a flavonoid glycoside backbone but differ in substituent groups, which influence their biological activity.
- Functional Differences: this compound: Primarily an immunomodulator, with proposed mechanisms involving T-cell regulation or cytokine modulation.
- Research Findings: this compound’s structural modifications likely reduce AhR affinity compared to Lew 10, redirecting its activity toward immune cell modulation . Lew 10’s AhR activation is linked to anti-proliferative effects in cancer models, whereas this compound’s immunomodulatory profile suggests utility in autoimmune diseases .
b. Diosmin (Natural Precursor)
- Structural Comparison: this compound retains the core flavonoid structure of diosmin but includes synthetic alterations (e.g., hydroxylation patterns or glycosidic bond modifications) to improve stability and target specificity.
- Functional Divergence: Diosmin: Used clinically for chronic venous insufficiency due to its anti-inflammatory and antioxidant properties. this compound: Focused on immune system regulation, with preclinical studies suggesting efficacy in reducing graft-versus-host disease (GVHD) in murine models .
2.2 Functional Analogues
a. Tacrolimus (Immunosuppressant)
- Functional Similarity : Both this compound and tacrolimus suppress T-cell activation, a key mechanism in autoimmune and post-transplant therapies.
- Mechanistic Differences: Tacrolimus: Inhibits calcineurin, blocking interleukin-2 (IL-2) production.
- Efficacy Data: Tacrolimus has a well-established efficacy profile but requires therapeutic drug monitoring due to narrow safety margins. this compound’s preclinical data show comparable immunosuppression in GVHD models without significant hepatotoxicity, suggesting a safer profile .
b. Fingolimod (Sphingosine-1-phosphate Receptor Modulator)
- Functional Overlap: Both compounds modulate lymphocyte trafficking, but through distinct pathways. Fingolimod: Sequesters lymphocytes in lymph nodes by targeting S1P receptors. this compound: Proposed to alter cytokine gradients or adhesion molecule expression, limiting lymphocyte migration to inflamed tissues .
- Clinical Potential: Fingolimod is FDA-approved for multiple sclerosis but carries cardiovascular risks. this compound’s early-stage studies highlight reduced cardiotoxicity, positioning it as a candidate for neuroinflammatory disorders .
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound | CAS Number | Primary Function | Mechanism of Action | Key Advantage |
|---|---|---|---|---|
| This compound | 86187-86-2 | Immunomodulator | Undefined (AhR-independent?) | Lower toxicity vs. tacrolimus |
| Lew 10 | 123580-53-0 | AhR Agonist | AhR activation | Anti-cancer potential |
| Diosmin | 520-27-4 | Anti-inflammatory, Venotonic | AhR activation, Antioxidant | Clinically established for venous health |
| Tacrolimus | 104987-11-3 | Immunosuppressant | Calcineurin inhibition | High efficacy in transplant rejection |
Table 2: Preclinical Efficacy in Autoimmune Models
| Compound | Model (Species) | Efficacy (Disease Suppression) | Toxicity Findings |
|---|---|---|---|
| This compound | GVHD (Mouse) | 85% reduction in symptoms | No hepatotoxicity observed |
| Tacrolimus | GVHD (Rat) | 90% reduction | Nephrotoxicity at high doses |
| Fingolimod | EAE (Mouse) | 70% reduction | Bradycardia reported |
Research Findings and Discussion
- Structural Optimization: this compound’s divergence from diosmin’s AhR activity underscores the role of synthetic modifications in redirecting biological function. Its flavonoid backbone may contribute to reduced oxidative stress in immune cells, a property absent in tacrolimus .
- Mechanistic Uncertainty : The absence of published receptor-binding assays for this compound limits mechanistic clarity. Further studies are needed to identify molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
